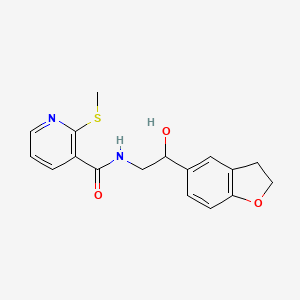

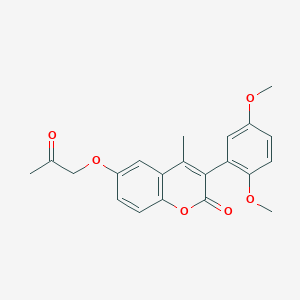

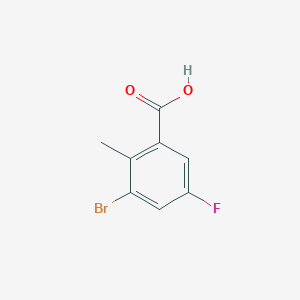

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is a compound with potential therapeutic applications. It is a nicotinamide derivative that has been synthesized and studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Biochemical Properties and Variation in Human Liver

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and related compounds. A study by Rini et al. (1990) developed an assay for human liver NNMT, which could be pivotal in understanding how compounds like N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide interact with this enzyme. This research is significant for understanding individual variation in NNMT activity, which might relate to variations in the metabolism of such compounds and their effectiveness or toxicity in different individuals (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Corrosion Inhibition in Industrial Applications

Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. Their findings suggest potential industrial applications for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide in protecting metals from corrosion, highlighting its importance in industries dealing with metal preservation and maintenance (Chakravarthy, Mohana, & Kumar, 2014).

DNA Damage Recovery

Jacobson et al. (1984) investigated the effects of nicotinamide analogues on cellular recovery following DNA damage. This research could be vital in understanding how N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide might influence DNA repair processes, potentially contributing to strategies for treating diseases related to DNA damage (Jacobson, Smith, Mingmuang, Meadows, Sims, & Jacobson, 1984).

Neuroprotection and Drug Development

Iwamoto and Kita (2006) studied the properties of a novel Na+/Ca2+ exchange inhibitor, highlighting the potential for derivatives of nicotinamide, like N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide, in neuroprotection and the development of new neuroprotective drugs. This area of research is crucial for the development of treatments for neurodegenerative diseases (Iwamoto & Kita, 2006).

Molecular Assemblies in Pharmaceutical Design

Jarzembska et al. (2017) conducted a study on the structural and energetic analysis of molecular assemblies in cocrystals involving nicotinamide. Understanding these molecular interactions is fundamental for pharmaceutical design and could inform how N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide may be utilized in drug formulations (Jarzembska, Hoser, Varughese, Kamiński, Malinska, Stachowicz, Pedireddi, & Woźniak, 2017).

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-23-17-13(3-2-7-18-17)16(21)19-10-14(20)11-4-5-15-12(9-11)6-8-22-15/h2-5,7,9,14,20H,6,8,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONUUYFDPUDPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

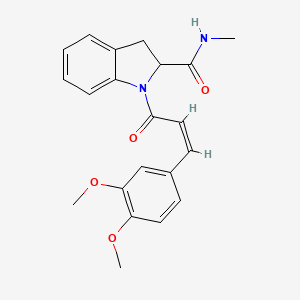

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)

![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)

![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)

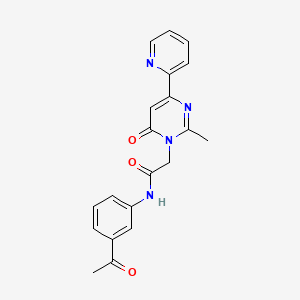

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)

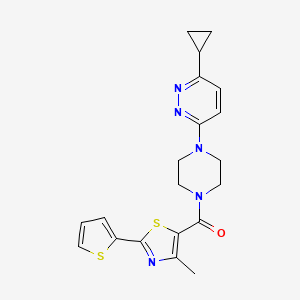

![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)